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Compound of Interest

Compound Name: WAY-855

Cat. No.: B1683283

MAP855 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on the off-target kinase inhibition profile of MAP855, a
potent and selective ATP-competitive MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of MAP855?

Al: MAPS855 is a highly potent and selective inhibitor of MEK1 and MEK2 kinases. It is an ATP-
competitive inhibitor with an 1IC50 of 3 nM for the MEK1 ERK2 cascade.[1]

Q2: How selective is MAP855?

A2: MAPS855 is a highly selective inhibitor. In broad kinase selectivity profiling, only a small
number of off-target kinases were identified within a 1000-fold selectivity window of its primary
target, MEK1. The detailed off-target profile is provided in the data table below.

Q3: What is the mechanism of action of MAP855?

A3: MAP855 functions as an ATP-competitive inhibitor.[1][2] This means it binds to the ATP-
binding pocket of the MEK1/2 kinases, preventing the binding of ATP and subsequent
phosphorylation of the downstream target ERK1/2.

Q4: Can MAPS855 be used to inhibit mutated forms of MEK1/2?
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A4: Yes, MAP855 has been shown to have equipotent inhibition of wild-type (WT) and various
mutant forms of MEK1/2, which are often associated with acquired resistance to other MEK
inhibitors.[1][2][3]

Off-Target Kinase Inhibition Profile of MAP855

The following table summarizes the inhibitory activity of MAP855 against a panel of off-target
kinases. The data is derived from the primary publication by Moebitz et al. (2022) and
represents kinases with IC50 values within a 1000-fold window of the MEK1 IC50.

Kinase Target IC50 (nM) Fold Selectivity vs. MEK1
MEK1 <0.3

TrkA 25 >83

GCK 49 >163

MINK1 64 >213

TNIK 110 >367

LRRK2 120 >400

MAP4K5 160 >533

Data extracted from Moebitz, H., et al. (2022). Discovery of MAP855, an Efficacious and
Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. Journal of Medicinal
Chemistry, 65(5), 4350-4366.

Experimental Protocols
Biochemical MEK1 WT Cascade Assay

This protocol outlines the method used to determine the IC50 values for MAP855 against
MEK1.

Objective: To measure the in vitro potency of MAP855 in inhibiting the MEK1/ERK2 signaling
cascade.
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Materials:

Recombinant, constitutively active B-Raf (V600E)

e Recombinant, inactive, full-length wild-type MEK1

e Recombinant, inactive, full-length wild-type ERK2

o ATP

e MAPS855 (or test compound)

o Assay Buffer (e.g., Tris-based buffer with MgCI2, DTT, and BSA)
o Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)

o 384-well plates

Procedure:

o Compound Preparation: Prepare a serial dilution of MAP855 in DMSO. Further dilute in the
assay buffer to the desired final concentrations.

e Enzyme and Substrate Preparation: Prepare a solution containing B-Raf(V600E), MEK1, and
ERK2 in the assay buffer.

e Assay Reaction: a. Add the diluted MAP855 or DMSO (vehicle control) to the wells of a 384-
well plate. b. Add the enzyme/substrate mixture to each well. c. Incubate the plate for a
defined period (e.g., 15 minutes) at room temperature to allow for compound binding to
MEKZ1. d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration
should be at or near the Km for MEK1 to accurately determine the potency of ATP-
competitive inhibitors. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room
temperature.

» Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced
using a luminescence-based detection reagent (e.g., ADP-Glo™). b. Read the luminescence
signal on a compatible plate reader.
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+ Data Analysis: a. Plot the luminescence signal against the logarithm of the MAP855
concentration. b. Fit the data using a four-parameter logistic equation to determine the 1C50
value, which is the concentration of the inhibitor required to reduce the kinase activity by

50%.

Troubleshooting Guide

Start Troubleshooting

What is the observed issue?

High IC50
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high variability

Potential Causes

Reagent issue?
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Potential Causes
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Caption: Troubleshooting guide for MAP855 kinase inhibition assays.
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Signaling Pathway and Experimental Workflow

MAPK Signaling Pathway Experimental Workflow

1. Prepare Reagents

B-Raf (V600E) MAP855 (Compound, Kinases, ATP)

phosphorylates weak inhibition

MEK1/2 | Off-Targets | 2. Perform Kinase Assay
! (e.9, TrkA, GCK) | (Incubate & React)

phosphorylates

3. Detect Signal
(e.g., Luminescence)

ERK1/2

4. Analyze Data
(Calculate IC50)

Click to download full resolution via product page

Caption: MAPK pathway inhibition by MAP855 and experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive
mode of action - OAK Open Access Archive [oak.novartis.com]

o 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-
Competitive Mode of Action - PubMed [pubmed.nchbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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